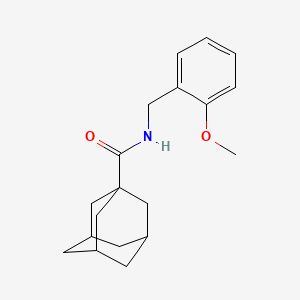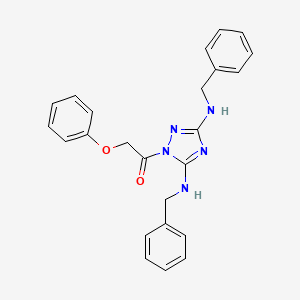
6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C19H20N4O2.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic properties. Additionally, it has been shown to have potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid is not fully understood. However, it is believed that the compound acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. The compound enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid in lab experiments is its high potency and specificity. It has been shown to exhibit a high degree of selectivity towards the GABA-A receptor, which makes it an ideal compound for studying the effects of GABA modulation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions that can be explored with regards to the use of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid. One area of research could focus on the development of more efficient synthesis methods for the compound. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and its potential applications in treating other neurological disorders. Finally, research can be conducted to develop more water-soluble derivatives of the compound, which can help overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, this compound is a compound that has shown great potential in scientific research. Its high potency and specificity make it an ideal compound for studying the effects of GABA modulation. Additionally, its potential therapeutic applications in treating neurodegenerative disorders make it a promising compound for future research.
Synthesemethoden
The synthesis of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid involves the reaction of 2-cyano-4,6-dimethylpyridine with 4-phenylpiperazine in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction with the help of a carboxylic acid. The final product is obtained after purification through recrystallization.
Eigenschaften
IUPAC Name |
6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-11-14(15(21)22)18-16(17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHXYJUZXYIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4993911.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B4993918.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B4993927.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)
![2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4993936.png)

![2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4993952.png)
![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)
![3-[(4-chlorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4993958.png)



![N-(2,3-difluorobenzyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4993996.png)